molecular formula C10H10N2 B083737 2,7-Dimethyl-1,8-naphthyridine CAS No. 14903-78-7

2,7-Dimethyl-1,8-naphthyridine

Cat. No. B083737
CAS RN: 14903-78-7
M. Wt: 158.2 g/mol
InChI Key: IVOPVBBXMWVCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-1,8-naphthyridine is a naphthyridine derivative . It has a molecular formula of C10H10N2 and an average mass of 158.200 Da .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2,7-dimethyl-1,8-naphthyridine, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The asymmetric unit of 2,7-Dimethyl-1,8-naphthyridine contains one half-molecule with the two shared C atoms lying on a twofold rotation axis. The 1,8-naphthyridine is almost planar with a dihedral angle of 0.42 (3)° between the fused pyridine rings .


Chemical Reactions Analysis

The synthesis of 2,7-dimethyl-1,8-naphthyridine involves various chemical reactions. For instance, the synthesis of 2,7-difunctionalized-1,8-naphthyridines has been achieved through multicomponent reactions .


Physical And Chemical Properties Analysis

2,7-Dimethyl-1,8-naphthyridine is a solid substance . It has a molecular weight of 158.2 .

Scientific Research Applications

  • Fluoride Ion Sensing : 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives have been shown to be effective in fluoride ion sensing. These derivatives demonstrated a change in spectroscopic and colorimetric properties when treated with fluoride ions, due to hydrogen-bonding interactions and urea deprotonation (Chahal, Dar, & Sankar, 2018).

  • Synthesis of 1,8-Naphthyridine-2,7-Dicarboxaldehyde : 2,7-Dimethyl-1,8-naphthyridine has been used to synthesize 1,8-naphthyridine-2,7-dicarboxaldehyde, which has further applications in creating novel dimethylimine derivatives (Vu, Walker, Wells, & Fox, 2002).

  • Hydrogen Bonded Supramolecular Architectures : The interaction of 2,7-dimethyl-1,8-naphthyridine with various acidic compounds has been studied to form hydrogen-bonded supramolecular architectures, which are of interest in the development of organic salts (Jin et al., 2010).

  • Supramolecular Adducts with Organic Acids : Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine and organic acids have led to the formation of supramolecular adducts. These adducts, characterized by hydrogen bonds and other non-covalent interactions, form complex 2D/3D structures (Dong et al., 2017).

  • Dimetal Chemistry : Functionalized 1,8-naphthyridine ligands have been used in dimetal chemistry for creating metallosupramolecular architectures and novel unsupported iridium(II) dimers (Bera, Sadhukhan, & Majumdar, 2009).

  • Luminescent Rhenium(I) Complex : A complex involving 2,7-dimethyl-1,8-naphthyridine has been synthesized with luminescent properties, showcasing potential applications in materials science and coordination chemistry (Andrews, Laye, & Pope, 2009).

  • DNA Binding Affinity : Substituent modifications on 2-amino-1,8-naphthyridines, including 2-amino-5,7-dimethyl-1,8-naphthyridine, influence their binding affinity to cytosine in DNA duplexes. This finding is significant for understanding the interactions of these compounds with nucleic acids (Sato et al., 2009).

  • Synthesis and Functionalization : The compound has been used in synthesizing novel derivatives, which are further functionalized for various applications, including organic chemistry and materials science (Newkome et al., 1990).

Safety And Hazards

When handling 2,7-Dimethyl-1,8-naphthyridine, it’s important to use personal protective equipment. Avoid dust formation, breathing vapours, mist or gas, and contact with skin and eyes .

properties

IUPAC Name

2,7-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-3-5-9-6-4-8(2)12-10(9)11-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOPVBBXMWVCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344048
Record name 2,7-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-1,8-naphthyridine

CAS RN

14903-78-7
Record name 2,7-Dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethyl-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2,7-Dimethyl-1,8-naphthyridine
Reactant of Route 3
Reactant of Route 3
2,7-Dimethyl-1,8-naphthyridine
Reactant of Route 4
Reactant of Route 4
2,7-Dimethyl-1,8-naphthyridine
Reactant of Route 5
Reactant of Route 5
2,7-Dimethyl-1,8-naphthyridine
Reactant of Route 6
Reactant of Route 6
2,7-Dimethyl-1,8-naphthyridine

Citations

For This Compound
119
Citations
GR Newkome, KJ Theriot, VK Majestic… - The Journal of …, 1990 - ACS Publications
A new synthesis of 2, 7-dimethyl-l, 8-naphthyridine (dmnap) from 2-methyl-1, 8-naphthyridine (mnap) upon treatment with 3 equiv ofmethyllithium is described. Oxidationof dmnap with 8 …
Number of citations: 22 pubs.acs.org
C Vu, D Walker, J Wells, S Fox - Journal of heterocyclic …, 2002 - Wiley Online Library
The known 1,8‐naphthyridine‐2,7‐dicarboxaldehyde was prepared by SeO 2 oxidation of 2,7‐dimethyl‐1,8‐naphthyridine. The dimethylated naphthyridine molecule was assembled …
Number of citations: 20 onlinelibrary.wiley.com
HK Fun, CS Yeap, NK Das, AK Mahapatra… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C10H10N2, contains one half-molecule with the two shared C atoms lying on a twofold rotation axis. The 1,8-naphthyridine is almost planar …
Number of citations: 4 scripts.iucr.org
RJ Staniewicz, DG Hendricker - Journal of the American Chemical …, 1977 - ACS Publications
Complexes of ruthenium (II) having empirical formulas of [Ru (napy) 4](PFsh,[Ru (2-mnapy) 4](PFsh, and [Ru (2, 7-dmnapy) j](PF6) 2 were prepared and characterized by …
Number of citations: 33 pubs.acs.org
DG Hendricker, RJ Foster - Journal of Inorganic and Nuclear Chemistry, 1972 - Elsevier
Rare earth nitrate complexes of the type M(2,7-dmnapy) 2 (NO 3 ) 3 where M = Y, LaYb 3nd 2,7-dmnapy is 2,7-dimethyl-1,8-naphthyridine have been synthesized. The compounds …
Number of citations: 36 www.sciencedirect.com
M Andrews, RH Laye, SJA Pope - Transition metal chemistry, 2009 - Springer
2,7-Dimethyl-1,8-naphthyridine (L 1 ) reacts with pentacarbonylchlororhenium in toluene or chloroform to give the target complex fac-{ReCl(CO) 3 (L 1 )}. X-ray crystallographic data …
Number of citations: 20 link.springer.com
RL Bodner, DG Hendricker - Inorganic Chemistry, 1970 - ACS Publications
Alkaline earth-perchlorate complexes of the types M (I) 2 (C104) 2·* H20 and M (II) 2 (C104) 2· xH20 (M= Mg, Ca, Sr, Ba; 0< x< 3.5), where I is 1, 8-naphthyridine andII is 2, 7-dimethyl-1, …
Number of citations: 20 pubs.acs.org
DG Hendricker, RL Bodner - Inorganic Chemistry, 1970 - ACS Publications
(C10, i) 2, and AgI2C104, where I= 2, 7-dimethyl-l, 8-naphthyridine, have been synthesized. Elemental analyses, molar conductances, magnetic moments, and infrared and electronic …
Number of citations: 42 pubs.acs.org
A Madaan, R Verma, V Kumar, AT Singh… - Archiv der …, 2015 - Wiley Online Library
The 1,8‐naphthyridine group of compounds have gained special attention of researchers on account of their demonstrating a variety of interesting biological activities. A wide range of …
Number of citations: 94 onlinelibrary.wiley.com
C Mealli, L Sacconi - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
The crystal structure of the bis (2, 7-dimethyl-l, 8-naphthyridine) dichlorocopper (II) complex, C20H20N4CuCI~, has been determined by X-ray diffraction. Crystal data are: a= 10.515 (2), …
Number of citations: 16 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.